molecular formula C13H11N3O2S B13369151 Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate

Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate

Cat. No.: B13369151
M. Wt: 273.31 g/mol
InChI Key: PBOYOUCPKYBSGA-UHFFFAOYSA-N
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Description

Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes an imidazoquinazoline core with a thioxo group at the 5-position and an ethyl ester group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzothiazole with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the imidazoquinazoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Ethyl 5-sulfonyl-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate

    Reduction: this compound

    Substitution: 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylic acid

Scientific Research Applications

Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a potential candidate for drug development.

    Medicine: Due to its biological activity, it is studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes. These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-oxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate: This compound has an oxo group instead of a thioxo group, which affects its chemical reactivity and biological activity.

    Ethyl 5-thioxo-4,5-dihydroimidazo[1,2-a]quinazoline-3-carboxylate: This compound has a different ring fusion pattern, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

ethyl 5-sulfanylidene-4H-imidazo[1,5-a]quinazoline-3-carboxylate

InChI

InChI=1S/C13H11N3O2S/c1-2-18-13(17)10-11-15-12(19)8-5-3-4-6-9(8)16(11)7-14-10/h3-7H,2H2,1H3,(H,15,19)

InChI Key

PBOYOUCPKYBSGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(=S)C3=CC=CC=C3N2C=N1

Origin of Product

United States

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